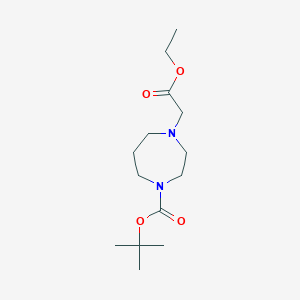
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-1,4-diazepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-1,4-diazepane-1-carboxylate is a compound that belongs to the class of diazepanes. It is a derivative of piperazine and is often used as a building block in the synthesis of various organic compounds.
Preparation Methods
The synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-1,4-diazepane-1-carboxylate typically involves the reaction of N-Boc piperazine with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile and is usually performed at low temperatures to ensure the stability of the intermediate products . The reaction conditions are carefully controlled to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-1,4-diazepane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Scientific Research Applications
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-1,4-diazepane-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-ethoxy-2-oxoethyl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s diazepane ring and polar nitrogen atoms enhance its interaction with macromolecules, leading to various biological effects . The exact molecular targets and pathways are still under investigation, but its ability to form hydrogen bonds and interact with biological membranes plays a crucial role in its activity .
Comparison with Similar Compounds
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-1,4-diazepane-1-carboxylate can be compared with other similar compounds such as:
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: This compound has a hydrazino group instead of an ethoxy group, which affects its chemical reactivity and biological activity.
Tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate: The presence of a tert-butoxy group in this compound provides different steric and electronic properties compared to the ethoxy group.
Properties
Molecular Formula |
C14H26N2O4 |
|---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
tert-butyl 4-(2-ethoxy-2-oxoethyl)-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C14H26N2O4/c1-5-19-12(17)11-15-7-6-8-16(10-9-15)13(18)20-14(2,3)4/h5-11H2,1-4H3 |
InChI Key |
DTKJQRLFBHRYKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1CCCN(CC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















